molecular formula C13H11IO B8277017 4-Iodo-2-methoxy-1,1'-biphenyl

4-Iodo-2-methoxy-1,1'-biphenyl

Cat. No.: B8277017
M. Wt: 310.13 g/mol
InChI Key: JJTYVHMNTCTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methoxy-1,1'-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to the fourth position of one benzene ring and a methoxy group attached to the second position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-1,1'-biphenyl can be achieved through several methods. One common approach involves the iodination of 2-methoxy biphenyl. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methoxy biphenyl in a suitable solvent such as dichloromethane.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-1,1'-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, organolithium compounds in ether.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Coupling: Boronic acid derivatives, palladium catalysts, bases such as potassium carbonate, solvents like toluene or dimethylformamide.

Major Products:

  • Substitution reactions yield various substituted biphenyl derivatives.
  • Oxidation reactions produce carbonyl-containing biphenyl compounds.
  • Coupling reactions result in biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 4-Iodo-2-methoxy-1,1'-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug discovery and development.

Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural properties enhance the performance of these materials in electronic devices.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-1,1'-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine and methoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. In materials science, the compound’s electronic properties contribute to its function in devices like OLEDs.

Comparison with Similar Compounds

    4-Bromo 2-methoxy biphenyl: Similar structure with a bromine atom instead of iodine.

    4-Chloro 2-methoxy biphenyl: Similar structure with a chlorine atom instead of iodine.

    4-Fluoro 2-methoxy biphenyl: Similar structure with a fluorine atom instead of iodine.

Uniqueness: 4-Iodo-2-methoxy-1,1'-biphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The larger atomic size and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets or materials.

Properties

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

4-iodo-2-methoxy-1-phenylbenzene

InChI

InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JJTYVHMNTCTAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of the product obtained in Stage B is dissolved at 40° C. in 60 ml of glacial acetic acid. Then a solution of 5 ml of concentrated sulphuric acid in 80 ml of water is added. The reaction medium is cooled down to 0° C. Then a solution of 2.77 g of sodium nitrite in 35 ml of water is added dropwise over one hour. Agitation is carried out for one hour at 0° C., and a solution of 13.33 g of potassium iodide, in 25 ml of water is added dropwise. The suspension obtained is maintained at 0° C. for one hour, brought to 10° C. over 40 minutes, maintained at 10° C. for one hour, and brought to 20° C. over 30 minutes. It is poured into water, and extraction is carried out with ethyl acetate. The organic phases are collected and washed (aqueous solution of NaHSO3 then NaHCO3). They are dried and evaporated under reduced pressure. The product obtained is chromatographed, eluting with a heptane-methylene chloride mixture (9-1) and 9.6 g of sought product is obtained, melting at 57° C.
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